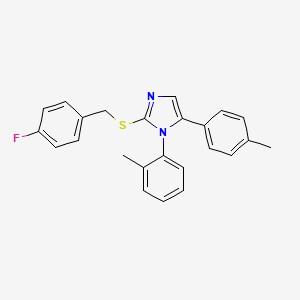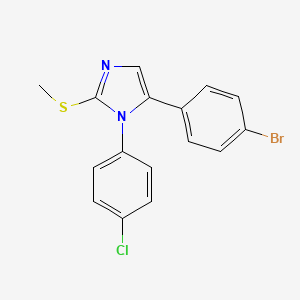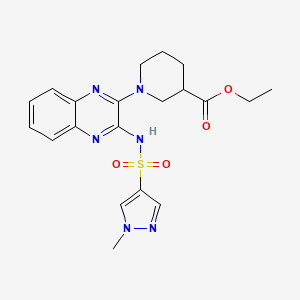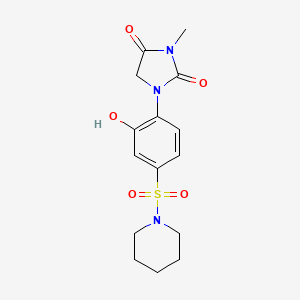
1-(1-(5-fluoronicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(5-fluoronicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H15F4N5O2 and its molecular weight is 373.312. The purity is usually 95%.
The exact mass of the compound 1-(1-(5-fluoronicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1-(5-fluoronicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(5-fluoronicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research on 1,2,4-triazoles, closely related to the chemical structure , has explored their potential as antagonists for various receptors. For example, Watanabe et al. (1992) synthesized derivatives with notable 5-HT2 antagonist activity, demonstrating the therapeutic potential of such compounds in neuropsychiatric disorders (Watanabe et al., 1992).
- The molecular structures of similar triazole compounds have been studied to understand intermolecular interactions, as shown by Shukla et al. (2017). These studies contribute to the development of more effective synthetic methods and drug design (Shukla et al., 2017).
Anticancer Research
- Triazole derivatives have shown promise in anticancer research. Zhang et al. (2007) described the synthesis and structure-activity relationships of triazolopyrimidines, highlighting their unique mechanism of action in inhibiting tubulin polymerization, which is crucial for cancer therapy (Zhang et al., 2007).
Synthesis Methods
- García-Vázquez et al. (2021) reported a method for synthesizing fluorinated N-heterocycles, providing valuable insights into the efficient production of structurally related compounds. These methods are pivotal for drug discovery and development (García-Vázquez et al., 2021).
Molecular Structure and Dynamics
- The study of the molecular structure and dynamics of similar compounds is critical for understanding their pharmacological potential. For instance, research by Li et al. (2005) on the structures of trifluoromethyl-substituted compounds aids in the comprehension of their chemical behavior and possible interactions in biological systems (Li et al., 2005).
Applications in Corrosion Inhibition
- Piperidine derivatives, related to the compound , have been studied for their potential in corrosion inhibition. Kaya et al. (2016) explored the adsorption and inhibition properties of such derivatives on iron, highlighting their utility in industrial applications (Kaya et al., 2016).
Propriétés
IUPAC Name |
2-[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F4N5O2/c1-22-13(15(17,18)19)21-24(14(22)26)11-2-4-23(5-3-11)12(25)9-6-10(16)8-20-7-9/h6-8,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFXIACSJMVRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-4-methylphenyl)-4-[5-(morpholin-4-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-2-sulfonamide](/img/structure/B2967607.png)
![2,3-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2967609.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-ethylphenyl)-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2967611.png)

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2967615.png)



![5-Methoxy-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2967623.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2967625.png)


